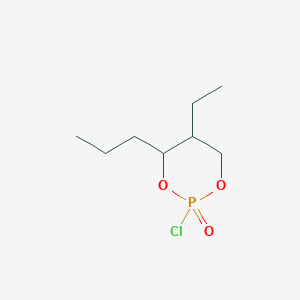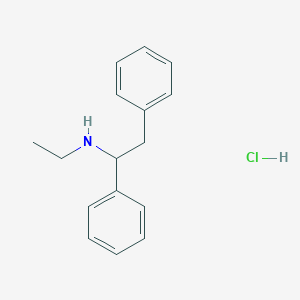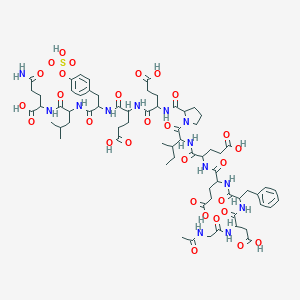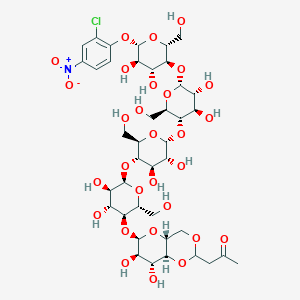
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, also known as KNM, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the inhibition of glycosidase activity. This is achieved through the formation of a covalent bond between 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, which leads to a decrease in its activity. The exact mechanism of this inhibition has been studied in detail, and it has been shown to be specific to certain types of glycosidases.
Effets Biochimiques Et Physiologiques
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of various glycosidases, which can lead to changes in cellular processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to inhibit the growth of certain bacteria and fungi, which makes it a potential antimicrobial agent. However, the exact extent of these effects is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments. It is a highly specific inhibitor of glycosidases, which makes it useful for studying the role of these enzymes in biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, there are also limitations to its use. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a relatively new compound, and its effects on various biological systems are still being investigated. Additionally, its specificity means that it may not be useful for studying certain types of glycosidases.
Orientations Futures
There are several future directions for research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside. One area of interest is the development of more specific inhibitors of glycosidases. Additionally, the potential antimicrobial properties of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could be further investigated. Another area of interest is the development of new synthetic methods for 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of glycosidase activity, and it has been shown to exhibit various biochemical and physiological effects. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could lead to the development of more specific inhibitors of glycosidases and the investigation of its potential antimicrobial properties.
Méthodes De Synthèse
The synthesis of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the reaction of maltopentaose with 2-chloro-4-nitrophenyl isocyanate, followed by the addition of 3-oxobutylidene. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which is essential for its use in scientific research.
Applications De Recherche Scientifique
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used in various scientific research applications, including the study of enzyme kinetics, protein-carbohydrate interactions, and glycosylation. It has been shown to inhibit the activity of various glycosidases, which makes it a useful tool for studying the role of these enzymes in biological processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used to study the binding of carbohydrates to proteins, which is important for understanding various cellular processes.
Propriétés
Numéro CAS |
136345-76-1 |
|---|---|
Nom du produit |
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside |
Formule moléculaire |
C40H58ClNO29 |
Poids moléculaire |
1052.3 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
Clé InChI |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
SMILES isomérique |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES canonique |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Synonymes |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



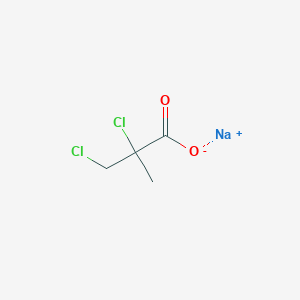
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
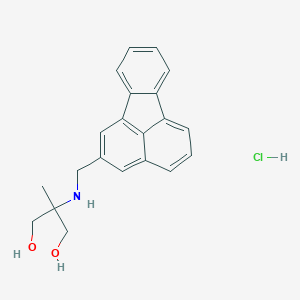

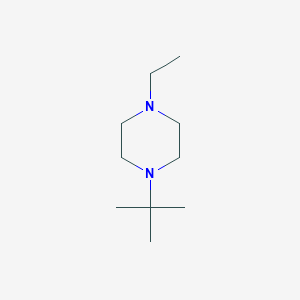
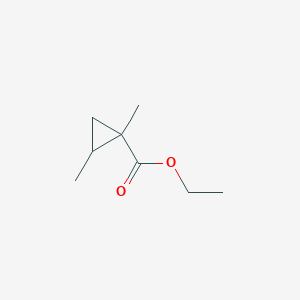
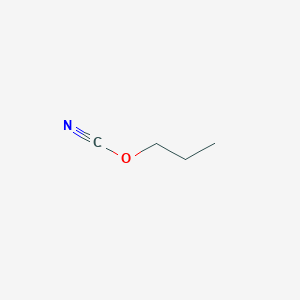
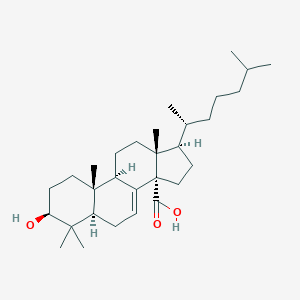
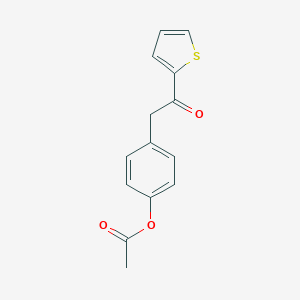
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
